N-ethylpyridazin-3-amine
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Overview
Description
N-ethylpyridazin-3-amine is an organic compound with the molecular formula C6H9N3 It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring
Mechanism of Action
Target of Action
N-Ethylpyridazin-3-amine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylpyridazin-3-amine can be synthesized through several methods. One common approach involves the reaction of pyridazine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process might include steps such as purification through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-ethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylpyridazin-3-one, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-ethylpyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar structure but without the ethylamine group.
N-methylpyridazin-3-amine: A similar compound where the ethyl group is replaced by a methyl group.
3-chloropyridazine: A derivative with a chlorine atom at the 3-position instead of an amino group.
Uniqueness: N-ethylpyridazin-3-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGIFRJRLHNPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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